Cas no 478-36-4 (Eleutherin)

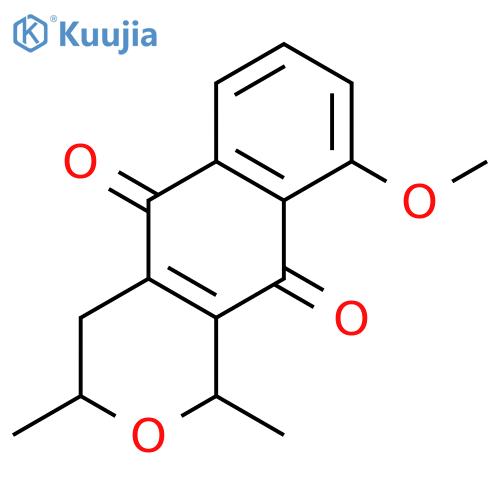

Eleutherin structure

Eleutherin 化学的及び物理的性質

名前と識別子

-

- (1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

- 1H-naphtho[2,3-c]pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)-

- Eleutherin

- (+)-Eleutherin

- 9J86WO1VYK

- (+/-)-Eleutherin

- Eleutherin, (+/-)-

- (1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo(g)isochromene-5,10-dione

- 5-18-03-00554 (Beilstein Handbook Reference)

- CHEBI:4774

- 1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R-cis)-

- 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, cis-(+/-)-

- ELEUTHERIN, (+)-

- 3,4-Dihydro-1-beta,3-beta-dimethyl-9-methoxy-1H-naphtho(2,3-c)pyran-5,10-dione

- 1H-NAPHTHO(2,3-c)PYRAN-5,10-DIONE, 3,4-DIHYDRO-1-beta,3-beta-DIMETHYL-9-METHOXY-

- DTXSID40197281

- 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)-rel-

- Q27106475

- 64869-73-4

- UNII-7FTP57M80A

- (1R,3S)-3,4-DIHYDRO-9-METHOXY-1,3-DIMETHYL-1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE

- 7FTP57M80A

- CHEMBL594153

- 478-36-4

- AC-34300

- 1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE, 3,4-DIHYDRO-9-METHOXY-1,3-DIMETHYL-, (1R,3S)-

- 1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE, 3,4-DIHYDRO-9-METHOXY-1.BETA.,3.BETA.-DIMETHYL-

- AKOS040760849

- 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, cis-

- BRN 0087122

- (1R,3S)-9-METHOXY-1,3-DIMETHYL-1H,3H,4H,5H,10H-NAPHTHO[2,3-C]PYRAN-5,10-DIONE

- UNII-9J86WO1VYK

- (-)-Isoeleutherin

- CS-0141601

- HY-N8248

-

- インチ: 1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1

- InChIKey: IAJIIJBMBCZPSW-DTWKUNHWSA-N

- ほほえんだ: O1[C@]([H])(C([H])([H])[H])C2C(C3C(=C([H])C([H])=C([H])C=3C(C=2C([H])([H])[C@]1([H])C([H])([H])[H])=O)OC([H])([H])[H])=O

- BRN: 0087122

計算された属性

- せいみつぶんしりょう: 272.10488

- どういたいしつりょう: 272.10485899 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 479

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 272.29

- トポロジー分子極性表面積: 52.6

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 52.6

Eleutherin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A316484-10mg |

(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

478-36-4 | 98% | 10mg |

$288.0 | 2025-03-05 | |

| Ambeed | A316484-5mg |

(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

478-36-4 | 98% | 5mg |

$192.0 | 2025-03-05 | |

| TargetMol Chemicals | TN2464-20 mg |

Eleutherin |

478-36-4 | 98% | 20mg |

¥ 3,800 | 2023-07-11 | |

| TargetMol Chemicals | TN2464-1 ml * 10 mm |

Eleutherin |

478-36-4 | 1 ml * 10 mm |

¥ 1790 | 2024-07-20 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2860-20mg |

Eleutherin |

478-36-4 | ≥98% | 20mg |

¥2800元 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2464-1 mg |

Eleutherin |

478-36-4 | 1mg |

¥3355.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2464-1 mL * 10 mM (in DMSO) |

Eleutherin |

478-36-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 1790 | 2023-09-15 | |

| TargetMol Chemicals | TN2464-20mg |

Eleutherin |

478-36-4 | 20mg |

¥ 3800 | 2024-07-20 | ||

| Aaron | AR01QAOL-20mg |

1H-Naphtho[2,3-c]pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)- |

478-36-4 | 98% | 20mg |

$380.00 | 2025-02-13 | |

| Ambeed | A316484-1mg |

(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

478-36-4 | 98% | 1mg |

$86.0 | 2025-03-05 |

Eleutherin 関連文献

-

1. An efficient method for the one-pot construction of the 1H-naphtho[2,3-c]pyran-5,10-dione systemKazuhiro Kobayashi,Masaharu Uchida,Tomokazu Uneda,Keiichi Yoneda,Miyuki Tanmatsu,Osamu Morikawa,Hisatoshi Konishi J. Chem. Soc. Perkin Trans. 1 2001 2977

-

Margaret A. Brimble,Michael R. Nairn,Letecia J. Duncalf Nat. Prod. Rep. 1999 16 267

-

Leonie M. Tewierik,Christian Dimitriadis,Christopher D. Donner,Melvyn Gill,Brendan Willems Org. Biomol. Chem. 2006 4 3311

-

4. Synthesis of (±)-eleutherin, (±)-isoeleutherin, and their demethoxy analogues. A novel synthetic approachYoshinori Naruta,Hidemitsu Uno,Kazuhiro Maruyama J. Chem. Soc. Chem. Commun. 1981 1277

-

5. Pyranonaphthoquinone antibiotics. Part 2. Syntheses of (±)-nanaomycin A and (±)-eleutherinsTadashi Kometani,Yoshio Takeuchi,Eiichi Yoshii J. Chem. Soc. Perkin Trans. 1 1981 1197

478-36-4 (Eleutherin) 関連製品

- 24502-78-1(Acetylshikonin)

- 24502-79-2(β,β-Dimethylacrylshikonin)

- 52934-83-5(Nanaomycin A)

- 54984-93-9(1,4-naphthalenedione, 2-[1-(acetyloxy)-4-methyl-3-pentenyl]-5,8-dihydroxy-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量